molecular formula C17H17N3O5S3 B2557041 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 923194-57-4

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2557041
CAS RN: 923194-57-4
M. Wt: 439.52
InChI Key: KPERLOIBIYWNNT-UHFFFAOYSA-N
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Description

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a sulfonamide-based compound that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Biological Activity

Research has led to the synthesis of several derivatives based on the thiazole and benzamide frameworks. These compounds have been studied for their potential anti-inflammatory and antimicrobial activities. For instance, a study detailed the synthesis and activity of four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, which showed anti-inflammatory activity across certain concentration ranges without adverse effects on myocardial function (Lynch et al., 2006). Additionally, antimicrobial and antifungal activities of sulfonyl-substituted nitrogen-containing heterocyclic systems have been reported, with certain derivatives exhibiting high sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Anticancer and Anticonvulsant Properties

Several benzamide derivatives have been synthesized and evaluated for their potential anticancer and anticonvulsant properties. For example, a study synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, which were then evaluated for anticonvulsant activity, with some compounds showing significant effects (Farag et al., 2012). Another research effort focused on the development of mixed-ligand copper(II)-sulfonamide complexes, examining their effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity, highlighting the role of the sulfonamide derivative in these processes (González-Álvarez et al., 2013).

Molecular Docking Studies

Molecular docking studies have also been a significant area of application, aiding in the understanding of how these compounds interact with biological targets. For instance, research on novel allosteric glucokinase activators identified 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as potent and orally bioavailable glucokinase activators, demonstrating their efficacy in lowering glucose levels in rat models (Iino et al., 2009). This illustrates the potential of these compounds in modulating enzymatic activities through specific molecular interactions.

properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S3/c1-20(2)28(24,25)13-7-8-14-15(10-13)26-17(18-14)19-16(21)11-5-4-6-12(9-11)27(3,22)23/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPERLOIBIYWNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

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